molecular formula C7H14ClF2N B2728442 2,2-Difluorocycloheptan-1-amine hydrochloride CAS No. 1780901-05-4

2,2-Difluorocycloheptan-1-amine hydrochloride

Cat. No.: B2728442
CAS No.: 1780901-05-4
M. Wt: 185.64
InChI Key: GTPPBSRVTOSBMA-UHFFFAOYSA-N
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Description

2,2-Difluorocycloheptan-1-amine hydrochloride (CAS 1780901-05-4) is a fluorinated cycloheptane derivative with a primary amine group and two fluorine atoms at the 2-position of the seven-membered ring. Its molecular formula is C₇H₁₃ClF₂N, yielding a molecular weight of approximately 184.45 g/mol. The compound exists as a hydrochloride salt, enhancing its aqueous solubility and stability, which is critical for pharmaceutical applications. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules where fluorination is leveraged to improve metabolic stability and lipophilicity .

Properties

IUPAC Name

2,2-difluorocycloheptan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2N.ClH/c8-7(9)5-3-1-2-4-6(7)10;/h6H,1-5,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTPPBSRVTOSBMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(CC1)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluorocycloheptan-1-amine hydrochloride typically involves the fluorination of cycloheptanone followed by amination. One common method includes the following steps:

    Fluorination: Cycloheptanone is treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms at the 2-position.

    Amination: The resulting 2,2-difluorocycloheptanone is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride to form 2,2-Difluorocycloheptan-1-amine.

    Hydrochloride Formation: The amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors for fluorination and amination steps to enhance yield and purity while reducing production time and costs.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluorocycloheptan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form the corresponding amine or alkane derivatives.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines or alkanes.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

2,2-Difluorocycloheptan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Difluorocycloheptan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and stability, leading to more potent biological effects. The amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between 2,2-difluorocycloheptan-1-amine hydrochloride and related compounds are summarized below:

Table 1: Comparative Analysis of Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties
This compound 1780901-05-4 C₇H₁₃ClF₂N ~184.45 Seven-membered cycloheptane ring; 2,2-difluoro substitution High flexibility due to larger ring; moderate lipophilicity
3,3-Difluorocyclopentan-1-amine hydrochloride 939398-48-8 C₅H₁₀ClF₂N 157.45 Five-membered cyclopentane ring; 3,3-difluoro substitution Compact structure; increased ring strain
2-(2,2-Difluorocyclopropyl)ethan-1-amine hydrochloride 2031258-87-2 C₅H₁₀ClF₂N 157.59 Cyclopropane ring fused to ethylamine; 2,2-difluoro substitution High ring strain; potential reactivity
2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine hydrochloride 2060062-92-0 C₈H₈ClF₄N 229.60 Aromatic difluorophenyl group; aliphatic difluoro substitution Enhanced electron-withdrawing effects; higher molecular weight
2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride 1306603-32-6 C₁₂H₁₇ClFNO 245.72 Cyclohexane ring with fluorophenoxy substituent Increased polarity due to oxygen atom

Key Observations

Cyclopropane derivatives (e.g., 2031258-87-2) exhibit high ring strain, which may enhance reactivity but reduce stability .

Substituent Effects :

  • Fluorine positioning (2,2 vs. 3,3) alters steric and electronic environments. For instance, 3,3-difluorocyclopentan-1-amine (939398-48-8) may adopt different conformations compared to the 2,2-substituted cycloheptane analog, affecting solubility and target interactions .
  • Aromatic fluorine in compounds like 2060062-92-0 introduces strong electron-withdrawing effects, which can modulate the amine’s basicity and overall pharmacokinetics .

Hydrochloride salt formation is a common feature across these compounds, ensuring enhanced stability and solubility for pharmaceutical use .

Molecular Weight and Pharmacokinetics :

  • Larger molecules (e.g., 245.72 g/mol for 1306603-32-6) may face challenges in bioavailability due to increased size, whereas smaller derivatives (e.g., 157.45 g/mol for 939398-48-8) could exhibit better membrane permeability .

Biological Activity

2,2-Difluorocycloheptan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cycloheptane ring with two fluorine atoms attached to the second carbon and an amine functional group at the first position. The presence of fluorine typically enhances lipophilicity and metabolic stability, which can influence the compound's biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly concerning its antimicrobial and antituberculosis properties. The following sections summarize key findings from the literature.

Antimicrobial Activity

A series of studies have demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing fluorinated groups often show enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
2,2-Difluorocycloheptan-1-amine HClS. aureus20–28 μg/mL
Similar Fluorinated CompoundsE. coli24–40 μg/mL
Other DerivativesPseudomonas aeruginosaMIC not specified

These results suggest that the introduction of fluorine atoms may enhance the interaction with bacterial membranes or target sites, leading to improved efficacy.

Antituberculosis Activity

Research indicates that compounds similar to this compound have been evaluated for their effects on Mycobacterium tuberculosis. A notable study reported that certain derivatives showed promising results in inhibiting the growth of M. tuberculosis by targeting lysyl-tRNA synthetase (LysRS).

In vitro studies revealed that specific modifications to the cyclohexyl ring (including difluorination) resulted in compounds with improved potency against M. tuberculosis. The following table summarizes findings from these studies:

CompoundActivity AgainstObservations
4,4-Difluorocyclohexyl derivativeM. tuberculosisSignificant reduction in colony-forming units (CFU)
Non-fluorinated analogs-Lower activity compared to fluorinated versions

Structure-Activity Relationship (SAR)

The SAR analysis of similar compounds indicates that the positioning and type of substituents significantly affect biological activity. For instance:

  • Fluorination : Enhances lipophilicity and potentially increases membrane permeability.
  • Amine Substitution : Variations in amine groups can modulate binding affinity to target proteins.

Case Studies

Several case studies have documented the biological effects of compounds related to this compound:

  • Antimicrobial Efficacy : A study conducted on a series of fluorinated amines showed a consistent trend where increased fluorination correlated with higher antibacterial activity against various pathogens.
  • Metabolic Stability : Research focusing on metabolic profiling indicated that the introduction of difluoro substituents improved metabolic stability in liver microsomes, suggesting a potential for better pharmacokinetic properties.
  • Combination Therapies : In combination with other antituberculosis agents like bedaquiline, compounds similar to this compound demonstrated synergistic effects leading to enhanced efficacy in reducing bacterial load in infected models.

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